molecular formula C31H24FN3O4S B12276717 ethyl 6-amino-5-cyano-2-{[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-2-{[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate

Cat. No.: B12276717
M. Wt: 553.6 g/mol
InChI Key: OKXCWOSRQGEGSN-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2-{[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate is a structurally complex pyran derivative featuring multiple functional groups:

  • A 4,5-diphenyl-1,3-oxazol-2-ylsulfanyl methyl substituent at position 2, introducing steric bulk and aromatic π-system interactions.
  • A 2-fluorophenyl group at position 4, which influences electronic properties due to the electron-withdrawing fluorine atom.

Its synthesis and characterization likely employ advanced crystallographic (e.g., SHELX ) and spectroscopic (e.g., NMR ) techniques.

Properties

Molecular Formula

C31H24FN3O4S

Molecular Weight

553.6 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylmethyl]-4-(2-fluorophenyl)-4H-pyran-3-carboxylate

InChI

InChI=1S/C31H24FN3O4S/c1-2-37-30(36)26-24(38-29(34)22(17-33)25(26)21-15-9-10-16-23(21)32)18-40-31-35-27(19-11-5-3-6-12-19)28(39-31)20-13-7-4-8-14-20/h3-16,25H,2,18,34H2,1H3

InChI Key

OKXCWOSRQGEGSN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2F)C#N)N)CSC3=NC(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-2-{[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method involves the cycloaddition reaction of α-cyanocinnamonitrile derivatives with ethyl acetoacetate in the presence of a base such as piperidine . This reaction forms the pyran ring, which is then functionalized with various substituents through subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-2-{[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents into the molecule.

Scientific Research Applications

Ethyl 6-amino-5-cyano-2-{[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be employed in the study of biological processes and as a potential lead compound for drug discovery.

    Medicine: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals with potential therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2-{[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to different enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and biological responses, making it a valuable tool for studying molecular mechanisms and developing new therapies.

Comparison with Similar Compounds

Steric and Electronic Effects

  • Methyl/ethyl substituents (e.g., in ) reduce steric demands, favoring synthetic accessibility and metabolic stability.

Aryl Group Modifications

  • Fluorine position : The target’s ortho-fluorophenyl group introduces steric and electronic effects distinct from meta- or para-substituted analogs .
  • Methoxy groups () improve solubility via polar interactions, contrasting with the hydrophobic 4-ethylphenyl group in .

Spectroscopic Differentiation

  • NMR analysis (as in ) would reveal distinct chemical shifts for the target’s oxazole and fluorophenyl groups, particularly in regions sensitive to anisotropic shielding (e.g., aromatic protons).

Lumping Strategy Considerations

  • Per , the target’s unique R1 likely excludes it from being "lumped" with simpler analogs, underscoring its structural novelty.

Biological Activity

Ethyl 6-amino-5-cyano-2-{[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate is a complex organic compound that belongs to the pyran class of compounds. This class has garnered significant attention due to its diverse biological activities, including antibacterial, antioxidant, and anticancer properties. The present article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound features a pyran ring fused with multiple functional groups, contributing to its biological activity. The presence of the 4H-pyran scaffold is known for its role in various pharmacological activities.

Antibacterial Activity

Recent studies have indicated that compounds with a similar pyran structure exhibit significant antibacterial properties. For instance, derivatives of 4H-pyran have shown effectiveness against various Gram-positive and Gram-negative bacteria. In one study, specific derivatives demonstrated lower IC50 values than standard antibiotics like ampicillin, indicating potent antibacterial effects .

Table 1: Antibacterial Activity of Pyran Derivatives

CompoundTarget BacteriaIC50 (µM)
4gStaphylococcus aureus0.1941
4jEscherichia coli0.329

Antioxidant Activity

The antioxidant potential of ethyl 6-amino-5-cyano derivatives has been assessed through DPPH radical scavenging assays. Compounds similar to this structure have shown remarkable scavenging abilities compared to traditional antioxidants like BHT (Butylated Hydroxytoluene). The DPPH scavenging activities were found to correlate with the concentration of the compounds tested .

Table 2: DPPH Scavenging Activity

CompoundScavenging Activity (%) at 1 mg/mL
4g90.50
4j88.00
BHT95.30

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated against HCT-116 human colorectal cancer cells. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways . Molecular docking studies suggest that these compounds may inhibit CDK2 kinase activity, a critical target in cancer therapy.

Table 3: Cytotoxicity against HCT-116 Cells

CompoundIC50 (µM)
4d75.1
4k85.88

The biological activities of ethyl 6-amino-5-cyano derivatives can be attributed to their ability to interact with cellular targets such as enzymes and receptors involved in oxidative stress and cell cycle regulation. The inhibition of CDK2 and the induction of apoptosis via caspase activation are particularly noteworthy mechanisms that highlight their potential as anticancer agents .

Case Studies

A notable case study involved the synthesis and evaluation of various pyran derivatives, which demonstrated promising results in vitro against cancer cell lines and bacterial strains. These findings support the hypothesis that modifications in the chemical structure can lead to enhanced biological activity .

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